4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide
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Overview
Description
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is a heterocyclic compound that features a pyridine ring with an ethoxy group and a carbonyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide typically involves the reaction of 4-ethoxy-3,4-dihydro-2H-pyridine with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar pyridine ring structure but differ in their substituents and functional groups.
Pyridazinone Derivatives: These compounds contain a pyridazine ring and exhibit a wide range of biological activities.
Uniqueness
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and carbonyl cyanide groups make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-ethoxy-3,4-dihydro-2H-pyridine-1-carbonyl cyanide |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-8-3-5-11(6-4-8)9(12)7-10/h3,5,8H,2,4,6H2,1H3 |
InChI Key |
DTVUDWXPGDMXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCN(C=C1)C(=O)C#N |
Origin of Product |
United States |
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